Diethyl [anilino(2-bromophenyl)methyl]phosphonate
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Overview
Description
Diethyl [anilino(2-bromophenyl)methyl]phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a brominated phenyl ring and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [anilino(2-bromophenyl)methyl]phosphonate typically involves the reaction of diethyl phosphite with an appropriate brominated benzyl halide and aniline under controlled conditions. One common method involves the use of triethyl orthoacetate as a reagent and solvent, which facilitates the esterification process at elevated temperatures . The reaction conditions, such as temperature and choice of solvent, play a crucial role in determining the yield and selectivity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl [anilino(2-bromophenyl)methyl]phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phosphonate group can undergo oxidation to form phosphonic acids or reduction to form phosphines.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiols, and amines, typically under basic conditions.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki–Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives with various functional groups.
Oxidation and Reduction: Products include phosphonic acids and phosphines.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
Diethyl [anilino(2-bromophenyl)methyl]phosphonate has several scientific research applications:
Mechanism of Action
The mechanism of action of diethyl [anilino(2-bromophenyl)methyl]phosphonate involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions . The phosphonate group can mimic phosphate groups in biological systems, allowing it to interfere with phosphorylation processes and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Diethyl (bromodifluoromethyl)phosphonate: Similar in structure but contains a difluoromethyl group instead of an aniline moiety.
Diethyl (4-bromophenyl)phosphonate: Lacks the aniline group and has a simpler structure.
Diethyl (phenyl)methylphosphonate: Similar but without the bromine atom on the phenyl ring.
Uniqueness
Diethyl [anilino(2-bromophenyl)methyl]phosphonate is unique due to the presence of both an aniline moiety and a brominated phenyl ring, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
61700-92-3 |
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Molecular Formula |
C17H21BrNO3P |
Molecular Weight |
398.2 g/mol |
IUPAC Name |
N-[(2-bromophenyl)-diethoxyphosphorylmethyl]aniline |
InChI |
InChI=1S/C17H21BrNO3P/c1-3-21-23(20,22-4-2)17(15-12-8-9-13-16(15)18)19-14-10-6-5-7-11-14/h5-13,17,19H,3-4H2,1-2H3 |
InChI Key |
IGSGSYQYHZNWAW-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1Br)NC2=CC=CC=C2)OCC |
Origin of Product |
United States |
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